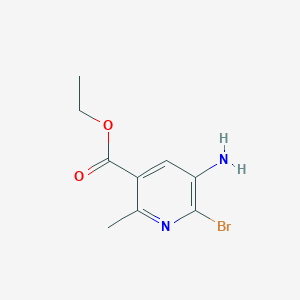
Ethyl 5-amino-6-bromo-2-methylnicotinate
説明
Ethyl 5-amino-6-bromo-2-methylnicotinate is a useful research compound. Its molecular formula is C9H11BrN2O2 and its molecular weight is 259.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Ethyl 5-amino-6-bromo-2-methylnicotinate is a compound of significant interest in pharmacology and medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article provides an in-depth examination of its biological activity, synthesis, and implications for drug development.
Chemical Structure and Properties
The molecular formula of this compound is C₉H₈BrN₂O₂, with a molecular weight of approximately 232.05 g/mol. The compound features a pyridine ring substituted with an amino group and a bromine atom, contributing to its reactivity and biological properties.
Biological Activity Overview
Research indicates that this compound exhibits several notable biological activities:
- Anticancer Activity : Preliminary studies suggest that this compound may have potential as an anticancer agent. Its structural features imply possible interactions with cellular pathways involved in tumor growth inhibition.
- Vasodilatory Effects : The compound's pharmacological profile suggests potential vasodilatory effects, which could be beneficial in treating cardiovascular diseases.
- Antimicrobial Properties : this compound has been evaluated for its antimicrobial activity against various bacterial strains, demonstrating promising results .
The mechanism by which this compound exerts its biological effects is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in critical biological pathways. The amino group enhances its ability to form hydrogen bonds, facilitating interactions with target biomolecules.
Synthesis Methods
Various synthetic routes have been developed to produce this compound, often involving the following steps:
- Starting Materials : The synthesis typically begins with readily available nicotinic acid derivatives.
- Bromination : Bromination of the appropriate substrate introduces the bromine atom at the 6-position.
- Amination : Subsequent reaction with ammonia or amines introduces the amino group at the 5-position.
- Esterification : Finally, ethyl esterification is performed to yield the final product.
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
In a study evaluating the anticancer properties of this compound, researchers found that the compound exhibited significant cytotoxicity against various cancer cell lines, including breast and prostate cancer cells. The IC50 values were reported in the low micromolar range, indicating potent activity .
Case Study: Antimicrobial Efficacy
Another study assessed the antimicrobial efficacy of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results demonstrated a notable zone of inhibition, suggesting that this compound could serve as a lead compound for developing new antimicrobial agents .
特性
IUPAC Name |
ethyl 5-amino-6-bromo-2-methylpyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2O2/c1-3-14-9(13)6-4-7(11)8(10)12-5(6)2/h4H,3,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAMKCVXAHVFSND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(N=C1C)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60855917 | |
| Record name | Ethyl 5-amino-6-bromo-2-methylpyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60855917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1149388-64-6 | |
| Record name | Ethyl 5-amino-6-bromo-2-methylpyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60855917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














